2-(1-氨基乙基)噻唑-4-羧酸乙酯

描述

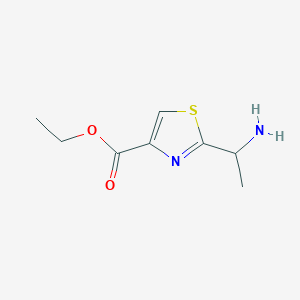

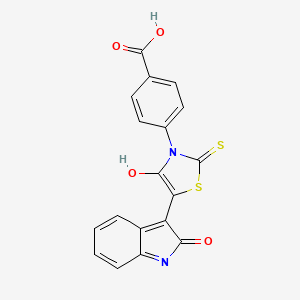

Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate is a type of organic medicinal compound . It is a significant class of 2-aminothiazoles, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The general procedure for the preparation of ethyl 2-aminothiazole-4-carboxylate involves the refluxing of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) for 24 hours . The progress of the reaction is monitored by TLC (petroleum ether: ethyl acetate, 1:3) .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .科学研究应用

Antimicrobial Agent

Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate: has been utilized as a starting material for synthesizing Schiff bases with significant antimicrobial properties . These compounds have shown promising results against multidrug-resistant strains of bacteria and fungi. For instance, certain derivatives have demonstrated inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard drugs .

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to evaluate protein-ligand interactions . This is crucial in drug design as it helps predict the orientation of a substrate when it binds to an enzyme or receptor. Such studies have indicated that compounds with a hydroxyl group substituted on the benzene ring possess strong binding affinity, suggesting their potential as antagonists against target enzymes like UDP-N-acetylmuramate/L-alanine ligase .

Synthesis of Heterocyclic Analogues

Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate serves as a key intermediate in the synthesis of a wide range of heterocyclic analogues . These analogues are structurally diverse and have a variety of therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Chemical Research and Education

In chemical research and educational settings, this compound is used to demonstrate the synthesis and characterization of organic medicinal compounds . It provides a practical example of how organic synthesis can lead to compounds with potential therapeutic applications.

Development of Antitumor Agents

Research has indicated that thiazole derivatives can exhibit antitumor properties . Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate can be modified to create new molecules that may act as inhibitors for certain types of cancer cells, making it a valuable compound in oncological research.

Anti-inflammatory and Analgesic Applications

The compound’s derivatives have been explored for their anti-inflammatory and analgesic properties . This is particularly relevant in the development of new medications that can provide relief from pain and inflammation without the side effects associated with traditional drugs.

作用机制

未来方向

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against the target UDP-N-acetylmuramate/l-alanine ligase . This suggests potential future directions for the development of new therapeutic agents.

属性

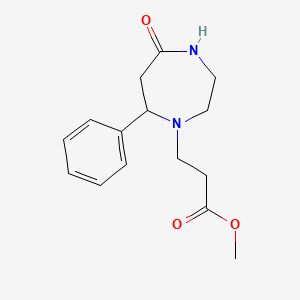

IUPAC Name |

ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-13-7(10-6)5(2)9/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHAKLFZRIHNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2964416.png)

![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate](/img/structure/B2964425.png)

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2964426.png)

![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)